molecular formula C18H21ClN2O3S2 B2513742 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide CAS No. 1097625-39-2

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide

Cat. No. B2513742
M. Wt: 412.95
InChI Key: RHOISCTUOSJBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide is a chemical compound with the molecular formula C18H21ClN2O3S2 and a molecular weight of 412.951. It is not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. Synthesis methods can vary widely depending on the desired yield, purity, and scale of production. It’s recommended to consult a specialized chemical database or a chemist for detailed synthesis procedures.



Molecular Structure Analysis

The molecular structure of a compound can provide insights into its properties and reactivity. However, I couldn’t find specific information on the molecular structure of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide. For a detailed analysis, it would be necessary to perform computational chemistry studies or X-ray crystallography.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. The reactivity of a compound is determined by its molecular structure. Without specific information, it’s difficult to predict the exact reactions it might undergo.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and stability. Unfortunately, I couldn’t find specific information on the physical and chemical properties of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide.


Scientific Research Applications

Medicinal Chemistry Applications

Organic Synthesis and Antibacterial Activity

  • New Heterocyclic Derivatives for Alzheimer’s Disease : Rehman et al. (2018) synthesized N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole as potential drug candidates for Alzheimer's disease, showcasing the utility of such compounds in addressing neurodegenerative diseases (Rehman et al., 2018).

  • Antibacterial Agents : Ajani et al. (2013) investigated the synthesis and antibacterial activity of N,N-diethyl amide bearing sulfonamides, highlighting their potent antibacterial properties against organisms like Escherichia coli and Staphylococcus aureus (Ajani et al., 2013).

Safety And Hazards

As per the information available, this compound is not intended for human or veterinary use1. It’s crucial to handle all chemicals with appropriate safety measures, even if specific hazard information isn’t available.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of research or applications for this compound. The potential uses of a compound often depend on its properties and mechanism of action. Further research could uncover new applications or improve our understanding of this compound.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it’s recommended to consult specialized chemical databases or scientific literature.


properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2,5-dimethylphenyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S2/c1-12-6-7-13(2)14(11-12)20-18(22)15-5-3-4-10-21(15)26(23,24)17-9-8-16(19)25-17/h6-9,11,15H,3-5,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOISCTUOSJBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide

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